N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide

Catalog No.
S6824048
CAS No.
1021209-92-6
M.F
C18H17FN2O3
M. Wt
328.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluoro...

CAS Number

1021209-92-6

Product Name

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(2-fluorophenoxy)acetamide

Molecular Formula

C18H17FN2O3

Molecular Weight

328.3 g/mol

InChI

InChI=1S/C18H17FN2O3/c1-12(22)21-9-8-13-6-7-14(10-16(13)21)20-18(23)11-24-17-5-3-2-4-15(17)19/h2-7,10H,8-9,11H2,1H3,(H,20,23)

InChI Key

RDAKRTVHSOITCD-UHFFFAOYSA-N

SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide is a synthetic compound characterized by its complex indole structure, which is substituted with an acetyl group and a 2-fluorophenoxy moiety. The molecular formula of this compound is C17H16FNO2C_{17}H_{16}FNO_2, and it has a molar mass of approximately 299.32 g/mol. The compound’s unique structure contributes to its potential biological activities and applications in medicinal chemistry.

Here are some reasons why information might be limited:

  • Recently Discovered Molecule: The molecule could be a recent discovery and not yet explored in research.
  • Proprietary Compound: It's possible the compound is under development by a pharmaceutical company and not publicly known.
  • Alternative Name: The molecule might have another name or identifier that is more commonly used in scientific publications.

Finding Information on New Molecules

If you're interested in learning more about N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide, here are some resources you can explore:

  • Chemical Databases: Search for the compound in scientific databases like PubChem or SciFinder . These databases might have information on the compound's structure, properties, or related compounds that have been studied.
  • Patent Databases: Look for patents mentioning the compound. Patents often disclose new molecules and their potential applications .
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Due to the presence of functional groups:

  • Hydrolysis: The acetamide group can undergo hydrolysis in the presence of water or acidic conditions, leading to the formation of the corresponding acid and amine.
  • Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The fluorine atom on the phenoxy group can be replaced by nucleophiles through nucleophilic substitution reactions.

Research indicates that N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide exhibits potential biological activities, including:

  • Anticancer Properties: Studies suggest that compounds with indole structures may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: The compound could modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Activity: Its structural similarity to neurotransmitters may allow it to interact with neural receptors, providing neuroprotective effects.

The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide typically involves several key steps:

  • Preparation of Indole Derivative: Starting with 2,3-dihydroindole, acetylation occurs using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
  • Formation of Phenoxy Moiety: The 2-fluorophenol is reacted with an appropriate coupling agent (like phosphorus oxychloride) to form the phenoxy group.
  • Final Coupling Reaction: The indole derivative is coupled with the phenoxyacetamide through amide bond formation, often facilitated by coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may be developed into therapeutic agents for cancer and inflammatory diseases.
  • Chemical Biology: It serves as a tool for studying receptor interactions and signaling pathways.
  • Material Science: Its unique properties may lend themselves to applications in developing novel materials.

Studies involving N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide focus on its interactions with various biological targets:

  • Receptor Binding Studies: Investigating its affinity for specific receptors can help elucidate its mechanism of action.
  • Enzyme Inhibition Assays: Understanding how this compound affects enzyme activity can provide insights into its therapeutic potential.

Several compounds share structural similarities with N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide. Here are some notable examples:

Compound NameStructureUnique Features
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-bromobenzamideStructureContains a bromine atom that enhances reactivity
N-(1-acetylindol-6-yl)-N'-(4-fluorobenzoyl)ureaStructureUrea linkage provides different biological activity
N-(1-acetylindol-6-yl)-N'-(5-trifluoromethylpyridin-3-carbonyl)ureaStructureTrifluoromethyl group increases lipophilicity

Uniqueness

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide stands out due to its specific combination of an indole core with a fluorinated aromatic moiety. This unique configuration potentially enhances its binding affinity and selectivity towards biological targets compared to other similar compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

328.12232057 g/mol

Monoisotopic Mass

328.12232057 g/mol

Heavy Atom Count

24

Dates

Last modified: 11-23-2023

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